tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a tert-butyl group, a pyrrolidine ring, and a pyrazine moiety, which contribute to its unique properties and reactivity.
The compound can be synthesized through various chemical methodologies, typically involving the reaction of pyrrolidine derivatives with pyrazine-containing reagents. The specific synthetic routes and conditions can vary based on desired purity and yield.
This compound belongs to the class of pyrrolidine carboxylates, which are characterized by their pyrrolidine ring structure and carboxylate functional group. It also contains a pyrazine derivative, adding to its structural complexity.
The synthesis of tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate generally involves the following key steps:
The reaction conditions often include organic solvents like dimethylformamide or tetrahydrofuran, with bases such as sodium hydride or potassium carbonate facilitating the reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
The molecular formula of tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 279.33 g/mol |
IUPAC Name | tert-butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate |
InChI Key | RANOAMQAVCVKOQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C |
tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can participate in several types of chemical reactions:
Common reagents for these reactions include organic solvents such as dichloromethane and methanol, with catalysts like palladium on carbon being employed for hydrogenation processes.
The mechanism of action for tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with biological targets, including enzymes and receptors. The compound's structural components allow for:
These interactions may modulate enzyme activity or receptor function, leading to various biological effects.
The physical properties include:
Chemical properties encompass:
Thermal stability and reactivity profiles may vary based on substituents attached to the core structure, influencing its applications in synthesis and biological contexts.
tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has potential applications in several fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5